

A Technical Guide to the Physicochemical Properties of Pefloxacin Mesylate

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Compound of Interest

Compound Name: Pefloxacin Mesylate

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This document provides an in-depth overview of the core physicochemical properties of **Pefloxacin Mesylate**, a synthetic broad-spectrum fluoroquinolone antibiotic. The information presented is intended to support research and development activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Data

Pefloxacin Mesylate's behavior in both in vitro and in vivo systems is fundamentally governed by its physicochemical properties. These characteristics are critical for formulation development, analytical method design, and understanding its pharmacokinetic profile.

The quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identity and General Properties

Property	Value	Citation
Chemical Name	1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid	[1]
Synonyms	Pefloxacin methanesulfonate, Pefloxacinium mesylate	[1][2]
Molecular Formula	C ₁₈ H ₂₄ FN ₃ O ₆ S	[3][4]
Molecular Weight	429.46 g/mol	[3][4][5]
CAS Number	70458-95-6	[4][5]
Appearance	Pale beige or cream-colored solid powder	[4][6]

Table 2: Solubility Profile

Solvent	Solubility	Citation
Water	Freely soluble (≥ 100 mg/mL)	[4][6][7]
DMSO	5 - 12.5 mg/mL	[3][7][8]
Dimethylformamide (DMF)	~3 mg/mL	[8]
Ethanol (96%)	Slightly soluble	[4]
Methylene Chloride	Very slightly soluble	[4]
Aqueous Buffer (1:3 DMSO:PBS, pH 7.2)	~0.25 mg/mL	[8]

Table 3: Thermodynamic and Partitioning Properties

Property	Value	Citation
Melting Point	>255 °C (with decomposition)	[4][5]
pKa (Strongest Acidic)	5.55 - 5.66	[9][10]
pKa (Strongest Basic)	6.47 - 7.01	[9][10]
LogP (Octanol-Water Partition Coefficient)	0.2 - 0.27	[2][10]

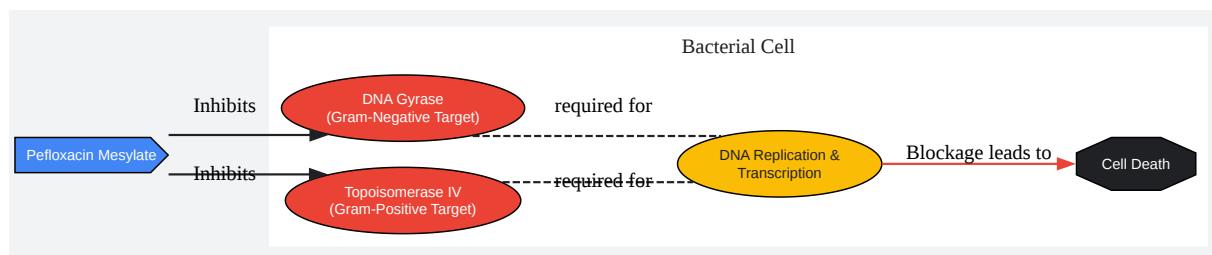
Table 4: Spectroscopic Data

Technique	Parameter	Value	Citation
UV-Vis Spectroscopy	λ_{max} (in simulated tear fluid, pH 7.4)	272 nm	[11][12]
Infrared (IR) Spectroscopy	-	Characteristic peaks confirm functional groups and salt formation. ATR-IR spectra are available in public databases.	[13][14]
Nuclear Magnetic Resonance (NMR)	-	^1H , ^{13}C , and ^{19}F NMR are used for structural elucidation and to study interactions with ions like Mg^{2+} .	[1][13][15]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Pefloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and transcription. Its primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16][17] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][9] Inhibition of these enzymes leads

to the stabilization of the enzyme-DNA complex, which results in double-stranded breaks in the bacterial chromosome, thereby blocking DNA replication and leading to cell death.[2][18]



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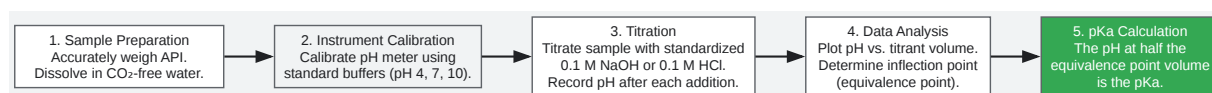
Pefloxacin's inhibitory action on key bacterial topoisomerases.

Detailed Experimental Protocols

The following section details the methodologies for determining key physicochemical parameters of **Pefloxacin Mesylate**.

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a precise method for its determination.[19][20]

Workflow for pKa Determination



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Workflow for determining pKa via potentiometric titration.

Protocol:

- Reagent and Sample Preparation:
 - Prepare a standardized titrant solution (e.g., 0.1 M NaOH or 0.1 M HCl).
 - Prepare a solution of **Pefloxacin Mesylate** (e.g., 1 mM) in high-purity, carbon dioxide-free water to minimize interference.[\[19\]](#)
 - To maintain constant ionic strength, 0.15 M potassium chloride can be added to the solution.[\[19\]](#)
- Instrumentation:
 - Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[\[19\]](#)
- Titration Procedure:
 - Place a known volume of the **Pefloxacin Mesylate** solution in a reaction vessel with a magnetic stirrer.
 - Immerse the calibrated pH electrode into the solution.
 - Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
 - Record the pH and the volume of titrant added after each increment until the pH change becomes minimal after the equivalence point.
- Data Analysis and Calculation:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - Determine the equivalence point(s) from the inflection point(s) of the curve (often by calculating the first or second derivative).
 - The pKa value is equal to the pH at the point where half the volume of titrant required to reach the first equivalence point has been added.[\[21\]](#)

- Perform the titration in triplicate to ensure reproducibility.[19]

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

- Preparation: Add an excess amount of **Pefloxacin Mesylate** to a known volume of the desired solvent (e.g., distilled water, buffer of specific pH) in a sealed container (e.g., glass vial).
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).
- Quantification: Accurately dilute a sample of the clear, saturated supernatant. Analyze the concentration of **Pefloxacin Mesylate** using a validated analytical method, such as UV-Vis spectrophotometry (at λ_{max} 272 nm) or HPLC.[11]
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol:

- Sample Preparation: Finely powder the dry **Pefloxacin Mesylate** sample. Pack a small amount into a capillary tube, typically to a height of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Measurement: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). The melting point is

reported as this range. For substances that decompose, the temperature of decomposition is noted.[4]

Protocol:

- Solution Preparation: Prepare a standard stock solution of **Pefloxacin Mesylate** of known concentration (e.g., 100 µg/mL) in the chosen solvent (e.g., simulated tear fluid, pH 7.4).[11]
- Working Standard: Dilute the stock solution to obtain a working concentration within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).[11]
- Spectrophotometric Analysis:
 - Use a calibrated UV-Vis spectrophotometer with matched quartz cells.
 - Use the solvent as a blank to zero the instrument.
 - Scan the working standard solution over a relevant wavelength range (e.g., 200-400 nm).
- Determination of λ_{max} : The wavelength at which the maximum absorbance is recorded is the λ_{max} . For **Pefloxacin Mesylate** in simulated tear fluid (pH 7.4), this is 272 nm.[11][12]

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